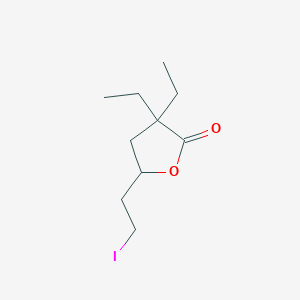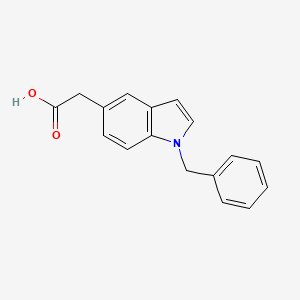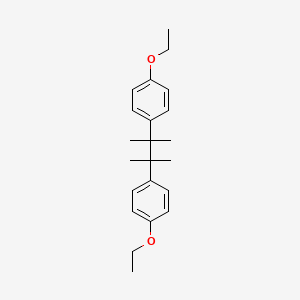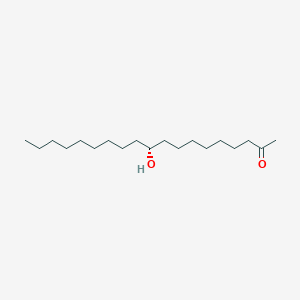![molecular formula C18H21BrN2O B14225619 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 650591-69-8](/img/structure/B14225619.png)
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromoethoxy group and the other with a butyl group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene typically involves the following steps:
Formation of the Bromoethoxy Intermediate: The synthesis begins with the preparation of 4-(2-bromoethoxy)benzene. This can be achieved by reacting 4-hydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-butylaniline to form the diazonium salt. This is followed by coupling the diazonium salt with the bromoethoxy intermediate under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials such as 4-hydroxybenzene, 2-bromoethanol, and 4-butylaniline.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of azo compounds.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, influencing cellular processes. The bromoethoxy and butyl substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
(E)-1-[4-(2-Methoxyethoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxyethoxy group instead of bromoethoxy.
Uniqueness
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloroethoxy and methoxyethoxy analogs. The bromoethoxy group can participate in specific substitution reactions that are not possible with other substituents, making this compound valuable for targeted synthetic applications.
Eigenschaften
CAS-Nummer |
650591-69-8 |
|---|---|
Molekularformel |
C18H21BrN2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
[4-(2-bromoethoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C18H21BrN2O/c1-2-3-4-15-5-7-16(8-6-15)20-21-17-9-11-18(12-10-17)22-14-13-19/h5-12H,2-4,13-14H2,1H3 |
InChI-Schlüssel |
FSIVVXFJWJTIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)

![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)






![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

